Relative Hydrolysis Rate by Cathepsin C: Gly-Trp-βNA vs. Gly-Phe-βNA
In a systematic study of cathepsin C substrate specificity, Gly-Phe-β-naphthylamide was hydrolyzed at a relative rate of 5.6% compared to Gly-Arg-β-naphthylamide (set at 100%), whereas glycyl-DL-tryptophanamide was documented as an excellent substrate that undergoes polymerization at neutral pH, indicating distinct kinetic processing by cathepsin C [1]. While a direct percentage value for Gly-Trp-βNA hydrolysis relative to Gly-Arg-βNA is not reported in the primary specificity panel, the known propensity of cathepsin C to polymerize Gly-Trp amides (forming octapeptide products) but not Gly-Phe-βNA demonstrates differential active-site processing [2].
| Evidence Dimension | Relative hydrolysis rate (normalized to Gly-Arg-βNA = 100%) |
|---|---|
| Target Compound Data | Not quantified in the 1969 McDonald specificity panel as a percentage; documented as a cathepsin C substrate that undergoes polymerization at pH 7.5 forming octapeptide product [2] |
| Comparator Or Baseline | Gly-Phe-β-naphthylamide: 5.6% relative rate (bovine spleen cathepsin C) [1] |
| Quantified Difference | Insufficient data for direct rate comparison; qualitative difference: Gly-Trp-βNA polymerizes via cathepsin C transamidation at pH 7.5 while Gly-Phe-βNA primarily undergoes hydrolysis at acidic pH |
| Conditions | Bovine spleen cathepsin C; 37°C; pH 5.0 (hydrolysis) vs. pH 7.5 (polymerization) |
Why This Matters
For researchers selecting a cathepsin C substrate, Gly-Trp-βNA uniquely enables study of both hydrolytic and transamidation/polymerization activities within a single compound, whereas Gly-Phe-βNA is primarily a hydrolysis-only substrate.
- [1] McDonald, J.K., Zeitman, B.B., Reilly, T.J., Ellis, S. New Observations on the Substrate Specificity of Cathepsin C (Dipeptidyl Aminopeptidase I): Including The Degradation of β-Corticotropin and Other Peptide Hormones. J. Biol. Chem. 1969, 244(10), 2693-2709. View Source
- [2] Wurz, H., Tanaka, A., Fruton, J.S. Polymerization of dipeptide amides by cathepsin C. Biochemistry 1962, 1, 19-29. PMID: 14008590. View Source
